3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide

Description

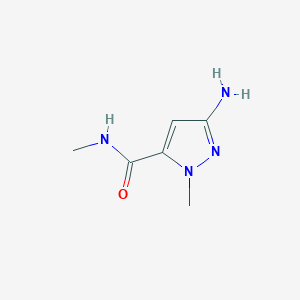

3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide (molecular formula: C₆H₁₀N₄O) is a pyrazole derivative characterized by a carboxamide group at position 5, an amino group at position 3, and methyl substitutions at the N1 and carboxamide nitrogen positions . Its SMILES notation (CNC(=O)C1=CC(=NN1C)N) and InChIKey (BXDJHWXXWQJSGH-UHFFFAOYSA-N) confirm its planar structure with hydrogen-bonding capabilities . The compound has a predicted collision cross-section (CCS) of 131.6 Ų for the [M+H]+ adduct, indicating moderate polarity .

Properties

IUPAC Name |

5-amino-N,2-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-8-6(11)4-3-5(7)9-10(4)2/h3H,1-2H3,(H2,7,9)(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDJHWXXWQJSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursorsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

Material Science: It is investigated for its role in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Substituent Complexity: The target compound’s simplicity contrasts with derivatives like 3a (dual phenyl rings, cyano, Cl) and 4k (tert-butyl, sulfonamide, bromothiophene), which exhibit higher molecular weights and steric bulk .

- Thermal Stability : Aryl-substituted derivatives (e.g., 3a , mp 133–135°C) exhibit higher melting points due to π-π stacking, while the target compound’s melting point is unreported .

Spectroscopic and Analytical Data

- NMR : The target compound’s ¹H-NMR would feature signals for N-methyl (δ ~2.7 ppm) and amide protons (δ ~8.0–10.0 ppm), differing from 35 (δ 8.52 ppm for pyrimidine-H) .

- Mass Spectrometry : The target compound’s [M+H]+ peak at m/z 155.09 contrasts with 3a (m/z 403.1), reflecting differences in halogenation and aryl substitution .

Biological Activity

3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide (commonly referred to as ADMP) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features an amino group and a carboxamide group, which contribute to its reactivity and biological interactions. Research has indicated that ADMP exhibits significant anti-inflammatory and analgesic properties, as well as enzyme inhibition capabilities, making it a candidate for further pharmacological studies.

- Molecular Formula : C6H10N4O

- Molecular Weight : 174.63 g/mol

- Structure : The pyrazole core of ADMP allows for interactions with various biological targets due to the presence of functional groups that can participate in nucleophilic substitutions and hydrolysis reactions.

Biological Activities

ADMP has been studied for several biological activities:

1. Anti-inflammatory and Analgesic Properties

Research indicates that ADMP can modulate inflammatory pathways, potentially providing relief in conditions characterized by inflammation and pain. Its mechanism of action appears to involve the inhibition of specific enzymes associated with these pathways.

2. Enzyme Inhibition

ADMP has shown promise as an inhibitor of certain enzymes involved in metabolic processes. This inhibition could lead to alterations in metabolic pathways relevant to various diseases, including cancer and inflammation-related disorders.

Table 1: Summary of Biological Activities of ADMP

Case Study: Anticancer Activity

A study reported the cytotoxic effects of ADMP on various cancer cell lines, indicating its potential as an anticancer agent. The compound demonstrated significant growth inhibition at low concentrations, suggesting a targeted action against tumor cells.

Table 2: Cytotoxic Effects of ADMP on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Inhibition of cell proliferation |

| SF-268 | 3.79 | Modulation of kinase activity |

The precise mechanisms by which ADMP exerts its biological effects are still under investigation. However, preliminary studies suggest that the compound may influence several key pathways:

- Inflammatory Pathways : By inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), ADMP may reduce the production of pro-inflammatory mediators.

- Cell Cycle Regulation : The compound's ability to induce apoptosis in cancer cells suggests involvement in cell cycle regulation, potentially through interactions with cyclin-dependent kinases (CDKs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.